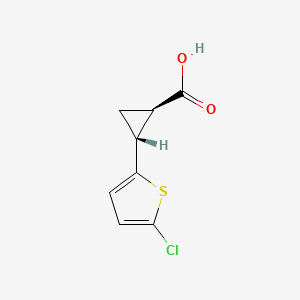
(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid has been used in various scientific research studies. One of the primary applications of this compound is in the development of new drugs. It has been found to have potential as a lead compound for the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid is not fully understood. However, studies have shown that it has the ability to inhibit certain enzymes and proteins that are involved in various biological processes. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have anti-inflammatory properties, and it can also induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound can affect the expression of certain genes and proteins, which can have downstream effects on various biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid in lab experiments is its high purity and stability. This makes it easier to accurately measure and control the dosage of the compound. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific biological processes.
Future Directions
There are several future directions for the study of (1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid. One potential direction is to further investigate its mechanism of action and how it affects different biological processes. Another direction is to explore its potential as a lead compound for the development of new drugs. Additionally, there is potential for this compound to be used in combination with other drugs or therapies to enhance their effectiveness.
Synthesis Methods
The synthesis of (1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid involves the reaction of (R)-2-(5-chlorothiophen-2-yl)cyclopropanol with chloroacetic acid in the presence of a base. The resulting product is then purified using column chromatography. This method has been found to be efficient and yields a high purity product.
properties
IUPAC Name |
(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-7-2-1-6(12-7)4-3-5(4)8(10)11/h1-2,4-5H,3H2,(H,10,11)/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXYZGVJJOLGLQ-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

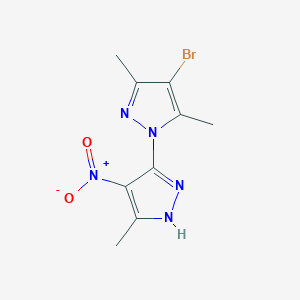


![3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2783098.png)
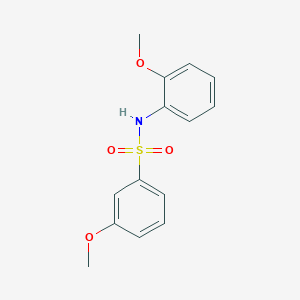

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2783102.png)
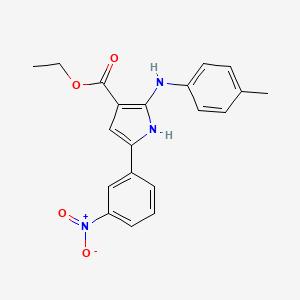

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2783110.png)
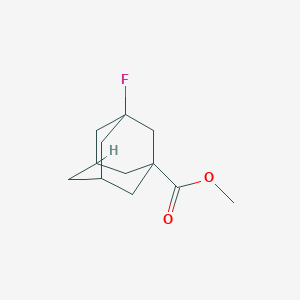
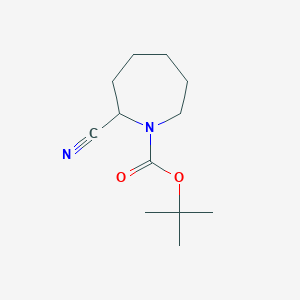
![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate](/img/structure/B2783113.png)